molecular formula C18H27BrN2 B10884394 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine

1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine

Katalognummer: B10884394
Molekulargewicht: 351.3 g/mol
InChI-Schlüssel: ULQFZUAHWDOIRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine is an organic compound that features a bromobenzyl group attached to a bipiperidine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine typically involves the reaction of 4-bromobenzyl chloride with 4-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially modulating their activity. The bipiperidine structure may facilitate binding to biological macromolecules, influencing their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine is unique due to the combination of the bromobenzyl group and the bipiperidine structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C18H27BrN2

Molekulargewicht

351.3 g/mol

IUPAC-Name

1-[(4-bromophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C18H27BrN2/c1-15-6-12-21(13-7-15)18-8-10-20(11-9-18)14-16-2-4-17(19)5-3-16/h2-5,15,18H,6-14H2,1H3

InChI-Schlüssel

ULQFZUAHWDOIRK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.